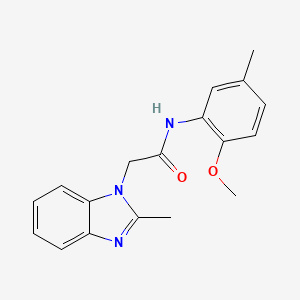
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMPI is a benzimidazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and tissue remodeling. MMPs are overexpressed in various diseases, including cancer, and their inhibition has been shown to be an effective therapeutic strategy.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in lab experiments is its ability to inhibit the activity of MMPs, which are enzymes involved in various diseases, including cancer. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. One limitation of using N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the identification of its molecular targets and the elucidation of its mechanism of action could lead to the development of more effective therapeutic strategies.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide involves the reaction of 2-methylbenzimidazole with 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide in the presence of a base such as sodium hydride. The reaction yields N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-8-9-17(23-3)15(10-12)20-18(22)11-21-13(2)19-14-6-4-5-7-16(14)21/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFMUKHHDDXRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)
![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)
![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylcarbonyl]-2(1H)-pyridinone](/img/structure/B5291911.png)
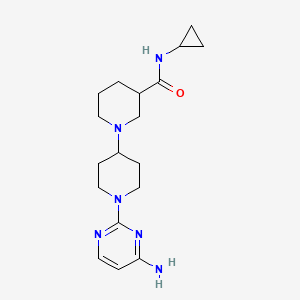
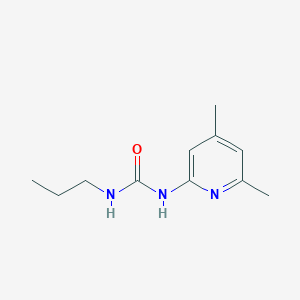
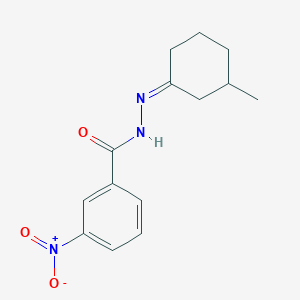
![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
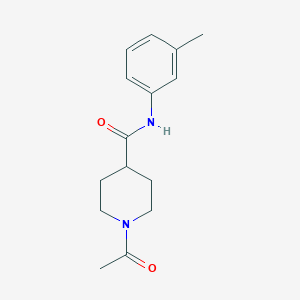
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)